![molecular formula C19H12N2O2 B1365795 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid CAS No. 744207-11-2](/img/structure/B1365795.png)
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
描述
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is a nitrogen-containing aromatic heterocycle. This compound is part of the indolocarbazole family, known for its unique structural properties and potential applications in various scientific fields. The indolocarbazole scaffold is characterized by a fused ring system that includes indole and carbazole units, which contribute to its stability and reactivity.
作用机制
Target of Action
Related compounds such as 5,11-dihydroindolo[3,2-b]carbazoles have been reported to be efficient ligands for the tcdd (ah) receptor .
Mode of Action
It’s known that the compound exhibits a blue shift in emission spectra after the introduction of nonconjugated diphenyl sulfone as the electron-deficient unit . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Related indolocarbazoles have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is known to have a molecular weight of 25631 , which may influence its absorption, distribution, metabolism, and excretion (ADME)
Result of Action
Related compounds have been reported to exhibit blue light emission , suggesting that they may have applications in organic electronics .
Action Environment
The action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored in a cool, dark place , suggesting that light and temperature may affect its stability and efficacy. Furthermore, the compound’s solubility and thermal stability may also influence its action .
生化分析
Biochemical Properties
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This interaction can lead to the modulation of gene expression and influence various cellular processes. Additionally, this compound can inhibit certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the AhR can lead to changes in the expression of genes involved in xenobiotic metabolism, cell cycle regulation, and apoptosis . Furthermore, this compound has been observed to induce oxidative stress in certain cell types, which can lead to cell death or adaptation responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the AhR, leading to the translocation of this receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). Additionally, this compound can inhibit kinases such as protein kinase C (PKC), affecting various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can modulate gene expression and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . This metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxicity . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with the AhR and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity can be influenced by its localization, as it needs to be in the right cellular compartment to interact with its target molecules .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 5,11-dihydroindolo[3,2-b]carbazole involves the condensation of indole with aromatic aldehydes in the presence of hydroiodic acid as a catalyst. This reaction is followed by oxidation using iodine to yield the desired product . Another method involves the use of triethyl orthoformate and concentrated sulfuric acid to facilitate the formation of the indolocarbazole core .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: Nitration and bromination reactions can introduce nitro and bromo groups at specific positions on the indolocarbazole scaffold.
Common Reagents and Conditions
Oxidation: Iodine, ferric chloride
Reduction: Zinc powder, hydrochloric acid
Substitution: Acetyl nitrate, bromine
Major Products Formed
Oxidation: Oxidized indolocarbazole derivatives
Reduction: Amino-substituted indolocarbazole derivatives
Substitution: Nitro and bromo-substituted indolocarbazole derivatives
科学研究应用
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Indolo[3,2-b]carbazole: Shares the same core structure but lacks the carboxylic acid group.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazole: Contains aryl substituents at positions 6 and 12, enhancing its electronic properties.
6-Pentyl-5,11-dihydroindolo[3,2-b]carbazole: Modified with a pentyl group, affecting its solubility and reactivity.
Uniqueness
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other indolocarbazole derivatives. This functional group also allows for further chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)17-16-11-6-2-4-8-14(11)20-15(16)9-12-10-5-1-3-7-13(10)21-18(12)17/h1-9,20-21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJXEOHLAEURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460310 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744207-11-2 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
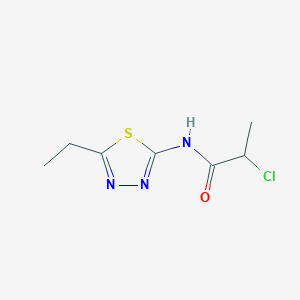
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
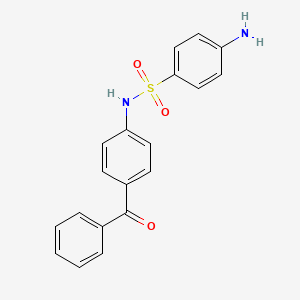
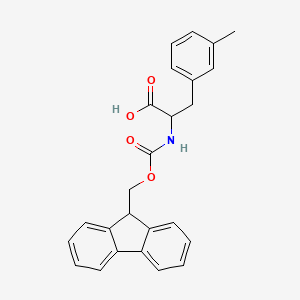
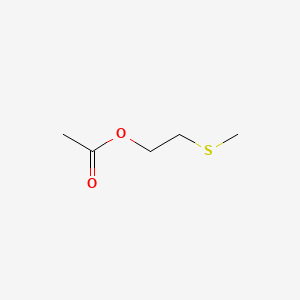
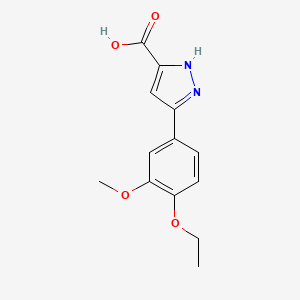
![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)



